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Background and Rationale

Graves' disease is an immune system disorder that results in the overproduction of thyroid hormones.
Radioactive iodine (RAI) therapy is a definitive treatment option, but its use can be complicated by a

transient rise in thyroid hormone levels post-treatment, potentially exacerbating symptoms.

¢ Clinical Need: Methimazole (MMI) pretreatment is used to deplete thyroid hormone stores pre-RAl,
mitigating the risk of post-procedural thyrotoxicosis. Historically, concerns existed about MMI's
potential radioprotective effects reducing RAI efficacy, but recent meta-analyses have clarified this

interaction [1].
o Efficacy Evidence: A 2023 systematic review and meta-analysis found no significant difference in
the risk of persistent hyperthyroidism between patients receiving MMI pretreatment followed by RAI

versus RAI alone (Relative Risk: 1.02, 95% CI: 0.62-1.66; P = 0.95) [1].

Preclinical and Clinical Data Summary

The quantitative data from key studies informs the practical parameters of the pretreatment protocol.

Table 1: Summary of Clinical Evidence on MMI Pretreatment
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Study /
Guideline

Type

Key Finding on Efficacy

Finding on Discontinuation
Timing

Andrade et al.
(Systematic
Review & Meta-
Analysis, 2023)
[1]

Korean Thyroid
Association (KTA)
Guidelines, 2025

[2]

Rokni et al.
(Clinical Trial,
2015) [3]

Walter et al.
(Systematic
Review, 2023) [4]

Meta-analysis

Clinical
Practice
Guideline

Randomized
Clinical Trial

Systematic
Review &
Meta-analysis

No associated increased risk
of persistent hyperthyroidism

1.

No difference in treatment
response rates at 1, 3, 6, and
12 months post-RAI [3].

Antithyroid drugs associated
with negative impact on RAI
outcomes (RR=0.81, p=0.02),
but with moderate
heterogeneity (12=51%) [4].

Detailed Experimental Protocol

Patient Selection and Preparation

Lower risk (non-significant) of
persistent hyperthyroidism
when MMI stopped <7 days
before RAI (RR: 0.85, CI:
0.28-2.58) [1].

Strongly recommends
discontinuing MMI for 3 to 7
days before RAI therapy [2].

No difference in response
between discontinuation 24-48
hrs, 48.1-72 hrs, or 72.1-168
hrs (up to 7 days) pre-RAl [3].

¢ Inclusion Criteria: Adults (18-65 years) with confirmed Graves' disease scheduled for RAI therapy

3].

¢ Pre-treatment Stabilization: Initiate MMI at a standard dose (e.g., 10-30 mg/day) to achieve a

euthyroid state (normal Free T4/T3 levels) prior to RAI planning [1] [5].
¢ Informed Consent: Obtain written informed consent explaining the purpose of pretreatment, the RAI
procedure, and potential risks.
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Methimazole Discontinuation Schedule

e Standard Protocol: Discontinue MMI 3 to 7 days before the scheduled RAI administration date [2].

e Supporting Evidence: Clinical trials demonstrate that even shorter discontinuation periods (24-48
hours) are effective, with one study finding no difference in response for discontinuation up to 7 days
prior [3]. The KTA's strong level 1 recommendation provides a robust, evidence-based window [2].

¢ Practical Workflow: The following diagram outlines the key decision points and workflow for patient
management.
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Radioactive lodine Administration and Follow-up
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e RAI Dosing: A fixed RAI activity of 10-15 mCi is recommended to induce hypothyroidism [2]. Dosing
may be adjusted based on institutional protocols.

¢ Post-RAI Methimazole: In patients at high risk of clinical deterioration from worsening
hyperthyroidism, MMI may be resumed 3-7 days after RAI administration [2].

¢ Monitoring: Schedule the first thyroid function test (TSH and Free T4) 4-6 weeks after RAIl. Continue
monitoring every 2-3 months until levels stabilize, then every 6-12 months for long-term follow-up

2.

Special Considerations and Safety Protocols

e Thyroid Eye Disease (TED): RAI therapy can exacerbate active TED. Prophylactic corticosteroid
therapy (e.g., prednisone) is recommended when RAI is administered to patients with active mild
TED and should be considered for those with inactive moderate-to-severe TED and additional risk
factors (e.g., smoking) [2].

¢ lodinated Contrast Media: Patients with hyperthyroidism exposed to iodinated contrast are at risk of
contrast-induced hyperthyroidism. Administering a prophylactic dose of MMI prior to contrast
exposure can block iodine-induced hormone synthesis and prevent saturation of the thyroid gland,
preserving its capacity for subsequent RAI uptake [6].

¢ Low-lodine Diet: A strict low-iodine diet is not routinely recommended. However, patients should
avoid iodine-rich foods for at least one week before RAI treatment to maximize radioactive iodine
uptake [2].

Conclusion

MMI pretreatment is a safe and effective strategy to control thyroid hormone levels before definitive RAI
therapy in Graves' disease. The core principle is a short discontinuation period of 3-7 days before radioiodine
administration, which does not compromise treatment success rates. This protocol provides a standardized

framework for researchers and clinicians to optimize patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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